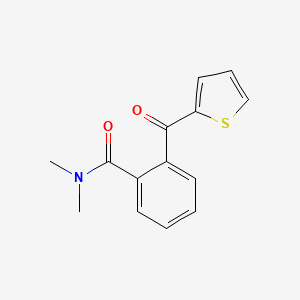
N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide, also known as DTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the thieno[2,3-b]pyridine family and has been shown to exhibit promising activity against a range of diseases, including cancer, inflammation, and neurodegenerative disorders. In
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide has been investigated for its potential therapeutic applications in various diseases. Studies have shown that N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide has shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain.
Wirkmechanismus
N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide exerts its therapeutic effects through multiple mechanisms of action. One of the primary mechanisms of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide can induce apoptosis in cancer cells, leading to their death. Additionally, N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide has been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation. By inhibiting this pathway, N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide can reduce inflammation and alleviate symptoms associated with inflammatory diseases. Furthermore, N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide has been shown to inhibit the formation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide induces apoptosis and inhibits cell growth and proliferation. Inflammatory cells, N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In the brain, N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide inhibits the formation of amyloid-beta plaques, which are associated with the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide is its potent therapeutic activity against a range of diseases. Additionally, N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide is relatively easy to synthesize and purify, making it an attractive candidate for further research. However, there are also some limitations associated with N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide. For example, the mechanism of action of N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide is not fully understood, and further research is needed to elucidate its precise molecular targets. Additionally, the toxicity of N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide has not been extensively studied, and more research is needed to determine its safety profile.
Zukünftige Richtungen
There are several future directions for research on N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide. One area of research is to further elucidate the mechanism of action of N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide and identify its precise molecular targets. Additionally, further studies are needed to determine the toxicity and safety profile of N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide. Another area of research is to investigate the potential of N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide as a therapeutic agent in other diseases, such as autoimmune disorders and infectious diseases. Finally, research is needed to optimize the synthesis method of N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide and develop more efficient and cost-effective methods for its production.
Synthesemethoden
N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide can be synthesized by reacting 2-acetylthiophene with 2-amino-N,N-dimethylaniline in the presence of acetic acid and acetic anhydride. The resulting product is then purified by recrystallization to obtain N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide in high yield and purity.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-15(2)14(17)11-7-4-3-6-10(11)13(16)12-8-5-9-18-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJFCNOSMYVOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)


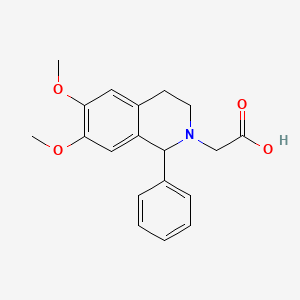
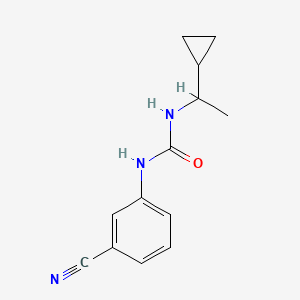
![1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea](/img/structure/B7528838.png)

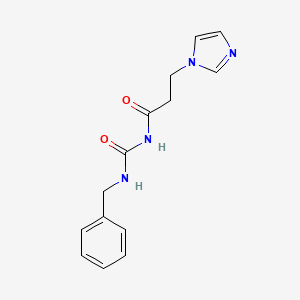
![1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol](/img/structure/B7528864.png)
![3-(3-Fluorophenyl)-5-[1-(4-methylsulfonyl-3-nitrophenyl)piperidin-3-yl]-1,2,4-oxadiazole](/img/structure/B7528869.png)
![6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7528878.png)
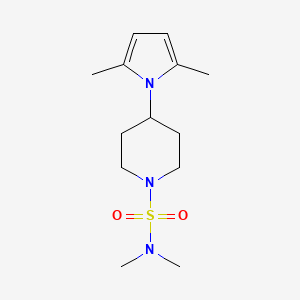
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7528886.png)